molecular formula C13H15F2NO B5653573 N-cyclohexyl-2,6-difluorobenzamide

N-cyclohexyl-2,6-difluorobenzamide

Cat. No. B5653573
M. Wt: 239.26 g/mol
InChI Key: FYVDIOFVZFVINF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-difluorobenzamide, a closely related compound, from 2,6-dichlorobenzonitrile involves fluorination and hydrolysis with hydrogen peroxide, yielding an overall product yield of 80.5% and a melting point of 145.4~145.6 ℃. The process is characterized by readily available starting materials, high product yield, good product quality, and minimal environmental pollution (Li Xiu-lian, 2009).

Molecular Structure Analysis

The crystal structure of N-cyclohexyl-2-nitrobenzamide, which shares a similar structure to N-cyclohexyl-2,6-difluorobenzamide, was determined through X-ray diffraction analysis. It crystallizes in the monoclinic space group P21/n with cell parameters indicating a stabilized structure by N–H⋯O hydrogen bonds (A. Saeed, Shahid Hussain, M. Bolte, 2010).

Chemical Reactions and Properties

Hexafluoropropene (HFP) reactions with 2-aminobenzamide, a compound with structural similarities, produce derivatives through competitive cyclization. This process results in compounds with distinct structures and reactivities, illustrating the chemical versatility and reactivity of the benzamide backbone (Takeshi Nakai, Nabil M. Hassan, Nobuo Ishikawa, 1977).

Physical Properties Analysis

The synthesis of various benzamide derivatives, including the closely related 2,6-difluorobenzamide, involves conditions that lead to compounds with specific physical properties such as high yields, purity levels, and distinct melting points. These properties are crucial for the compound's applications in chemical synthesis and materials science (Luo Sheng-tie, 2005).

Chemical Properties Analysis

The study of tri-n-butyltin 2,6-difluorobenzoate, a compound related to this compound, reveals the formation of a unique macrocyclic tetramer. This compound's structure, featuring five-coordinated tin atoms in a complex arrangement, showcases the diverse chemical properties and potential reactivity pathways of benzamide derivatives (M. Gielen et al., 1994).

Safety and Hazards

The safety data sheet for 2,6-difluorobenzamide, a related compound, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and store locked up .

Future Directions

Research on compounds with a 2,6-difluorobenzamide motif, such as N-cyclohexyl-2,6-difluorobenzamide, is ongoing. For instance, a study has investigated the influence of the nature of the heterocyclic central scaffold on the biological activity against three strains of S. aureus, including two drug-resistant ones . Another study has confirmed the importance of the carboxamide group in 3-alkyloxybenzamide and 3-alkyloxy-2,6-difluorobenzamide for their activity . These studies suggest potential future directions for the development and application of this compound and related compounds.

properties

IUPAC Name

N-cyclohexyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVDIOFVZFVINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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